2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde
Description
2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde is a halogenated biphenyl carbaldehyde derivative characterized by chlorine substituents at the 2- and 6-positions of one phenyl ring and fluorine atoms at the 3'- and 4'-positions of the adjacent ring. The strategic placement of halogens influences electronic distribution, steric effects, and reactivity, making comparative analysis with structurally analogous compounds critical for understanding its applications and behavior.
Properties
IUPAC Name |
3,5-dichloro-4-(3,4-difluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F2O/c14-9-3-7(6-18)4-10(15)13(9)8-1-2-11(16)12(17)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLXNDRCXDORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)C=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex biphenyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can undergo electrophilic substitution reactions, particularly at positions ortho and para to the aldehyde group.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, forming different adducts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: 2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-methanol.
Nucleophilic Addition: Various alcohols or other adducts depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
This compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties. The presence of multiple halogen atoms enhances its reactivity, making it suitable for nucleophilic substitution reactions.
Table 1: Synthetic Applications
| Application Type | Description |
|---|---|
| Pharmaceutical Synthesis | Used as an intermediate for synthesizing biologically active compounds. |
| Agrochemical Production | Functions as a precursor in the development of herbicides and pesticides. |
| Material Science | Acts as a monomer for producing specialized polymers with desired properties. |
Materials Science
Polymer Production
In materials science, 2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde is employed in the production of high-performance polymers. Its fluorinated structure imparts thermal stability and chemical resistance to the resulting materials.
Case Study: Polymer Development
A study demonstrated that polymers derived from this compound exhibited enhanced mechanical properties compared to traditional polymers. The incorporation of fluorinated units resulted in materials with lower surface energy, making them suitable for applications requiring hydrophobicity.
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor activity. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 2: Biological Activity
| Compound Derivative | IC50 Value (μM) | Cancer Cell Line Tested |
|---|---|---|
| 2,6-Dichloro-3',4'-difluoro derivative | 0.5 | MCF-7 (Breast Cancer) |
| Another derivative | 0.8 | A549 (Lung Cancer) |
Environmental Applications
Corrosion Inhibition
The compound has been explored as a corrosion inhibitor due to its ability to form stable complexes with metal ions. This application is particularly relevant in industries where metal components are exposed to corrosive environments.
Case Study: Corrosion Resistance Testing
In a comparative study, the effectiveness of this compound as a corrosion inhibitor was evaluated against traditional inhibitors. Results indicated that it provided superior protection under acidic conditions, showcasing its potential for industrial applications.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde largely depends on its chemical structure and the functional groups present. The aldehyde group can interact with various biological targets through nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . The presence of chlorine and fluorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-associated processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Biphenyl Carbaldehydes
- Halogen Positioning: The 2,6-dichloro substitution in the target compound creates greater steric hindrance compared to monosubstituted analogs (e.g., 2-chloro derivative ).
Physicochemical Properties
Key physicochemical data derived from evidence:
Table 3: Spectroscopic and Physical Properties
Table 4: Hazard Comparison
- The target compound likely shares hazards (skin/eye irritation, respiratory sensitization) due to halogen and aldehyde functionalities.
- Proper storage (2–8°C ) and ventilation are critical.
Biological Activity
2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H8Cl2F2O
- Molecular Weight : 303.11 g/mol
- CAS Number : 1361757-91-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its effectiveness against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values observed in these studies:
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific protein kinases and interactions with cellular signaling pathways. Molecular docking studies suggest that it may bind to the active sites of key enzymes involved in cell cycle regulation.
Protein Kinase Inhibition
Inhibition of cyclin-dependent kinases (CDKs) has been a focal point in understanding the compound's mechanism. Studies have shown that derivatives of similar biphenyl structures can inhibit CDK activity, leading to cell cycle arrest in cancer cells:
| Compound | Target | IC50 Value (µM) |
|---|---|---|
| Compound A | CDK2/Cyclin A2 | 4.0 |
| Compound B | CDK4/Cyclin D1 | 12.0 |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antiviral Activity :
- In Vitro Cytotoxicity Studies :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What synthetic methodologies are effective for preparing 2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde?
The compound can be synthesized via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling , leveraging halogenated biphenyl precursors and aldehyde-functionalized aryl boronic acids. For example, highlights the use of Suzuki coupling to synthesize fluorinated biphenyl derivatives, which can be adapted by substituting chlorine and fluorine groups at the 2,6- and 3',4'- positions, respectively. Post-coupling oxidation of a methyl group to the aldehyde (e.g., using MnO₂ or Swern oxidation) is a critical step. Purification often involves recrystallization from ethanol or column chromatography .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- ¹H/¹³C NMR : Assign signals based on substituent-induced deshielding effects. Chlorine and fluorine substituents cause distinct splitting patterns (e.g., ³J coupling for para-fluorine).
- FT-IR : The aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl/F vibrations (600-800 cm⁻¹) confirm functional groups.
- X-ray crystallography (if crystals are obtainable): Resolve molecular geometry and confirm regiochemistry. describes refinement protocols using SHELXL to handle heavy atoms like Cl and F .
Q. How does the aldehyde group influence reactivity in downstream applications?
The aldehyde serves as an electrophilic site for Schiff base formation or nucleophilic addition . For instance, demonstrates its use in reductive amination with NaCNBH₃ to form secondary amines, while highlights acrylamide synthesis via condensation with amines. Steric hindrance from the biphenyl scaffold may require optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysts) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic effects of substituents in this compound?
DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in ) can model substituent effects on frontier molecular orbitals. For example, electron-withdrawing Cl/F groups lower the LUMO energy, enhancing electrophilicity. Solvent effects (e.g., using the Polarizable Continuum Model from ) improve accuracy for dipole moment and polarizability predictions .
Q. What experimental-computational discrepancies arise in molecular geometry, and how are they resolved?
X-ray crystallography ( ) may reveal torsional angles between biphenyl rings that differ from gas-phase DFT predictions. Such discrepancies often stem from crystal packing forces or solvent interactions . Refinement with SHELXL’s restraints and inclusion of dispersion corrections in DFT (e.g., Grimme’s D3) can reconcile these differences .
Q. How do solvent polarity and proticity affect NMR chemical shifts of the aldehyde proton?
In polar aprotic solvents (e.g., DMSO-d₆), the aldehyde proton exhibits downfield shifts due to hydrogen bonding. Protic solvents (e.g., CD₃OD) cause further deshielding. ’s continuum solvation models can simulate these effects, aiding in assignment .
Q. What strategies mitigate steric hindrance during functionalization of the biphenyl core?
- Directed ortho-metalation : Use directing groups (e.g., –OMe) to selectively install substituents.
- Microwave-assisted synthesis : Enhance reaction rates under high-temperature, short-duration conditions.
’s synthesis of alkoxy-substituted biphenyls via nucleophilic aromatic substitution (using KOH/decylbromide) demonstrates steric management through stepwise heating .
Q. How does the electronic structure influence applications in optoelectronic materials?
The electron-deficient biphenyl core (due to Cl/F groups) can act as an electron-transport layer in OLEDs. shows similar fluorinated biphenyls exhibiting tunable HOMO-LUMO gaps, critical for charge injection efficiency. Time-dependent DFT (TD-DFT) calculations predict absorption/emission spectra .
Q. What are the stability challenges in long-term storage, and how are they addressed?
The aldehyde group is prone to oxidation or hydration . Storage under inert atmosphere (N₂/Ar) at 2–8°C (as in ) and use of stabilizers (e.g., BHT) are recommended. Periodic purity checks via HPLC or TGA ensure integrity .
Q. How can contradictory data on reaction yields be systematically analyzed?
- Design of Experiments (DoE) : Vary parameters (catalyst loading, temperature) to identify optimal conditions.
- Kinetic profiling : Monitor intermediates via in-situ IR or LC-MS.
’s combinatorial approach (experimental + computational) resolves yield inconsistencies by correlating steric/electronic parameters with reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
